molecular formula C12H11F2NO4 B1373067 1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid CAS No. 1240528-90-8

1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B1373067
CAS No.: 1240528-90-8
M. Wt: 271.22 g/mol
InChI Key: PMJPXVCYHODXGE-UHFFFAOYSA-N
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Description

1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid is a synthetic organic compound known for its unique structural features and versatile applications in scientific research. This compound contains a cyclopropane ring substituted with a benzyloxycarbonylamino group and two fluorine atoms, making it a valuable molecule in various fields such as chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid is the enzyme 1-Aminocyclopropane-1-carboxylic Acid Deaminase . This enzyme plays a crucial role in the biosynthesis of ethylene, a plant hormone that regulates growth and development.

Mode of Action

The compound acts as an inhibitor of the 1-Aminocyclopropane-1-carboxylic Acid Deaminase . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of 1-aminocyclopropane-1-carboxylic acid to ethylene .

Biochemical Pathways

The inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase disrupts the ethylene biosynthesis pathway . This leads to a decrease in ethylene production, affecting various downstream processes such as fruit ripening, flower wilting, and leaf fall.

Result of Action

By inhibiting the production of ethylene, this compound can potentially delay processes such as fruit ripening and flower wilting . This could have significant implications in agriculture and horticulture.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid typically involves the reaction of benzyloxycarbonyl chloride with 2,2-difluorocyclopropane-1-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyloxycarbonyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

  • 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid
  • 1-{[(Methoxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid

Comparison: Compared to similar compounds, 1-{[(Benzyloxy)carbonyl]amino}-2,2-difluorocyclopropane-1-carboxylic acid offers unique advantages such as enhanced stability due to the benzyloxycarbonyl group and increased reactivity from the fluorine atoms. These features make it a preferred choice for specific applications in research and industry .

Properties

IUPAC Name

2,2-difluoro-1-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO4/c13-12(14)7-11(12,9(16)17)15-10(18)19-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJPXVCYHODXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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